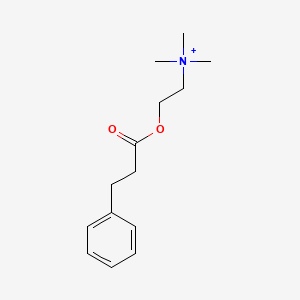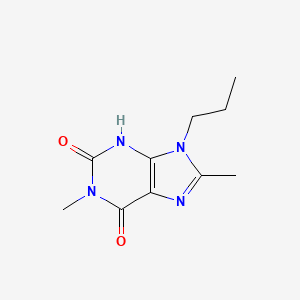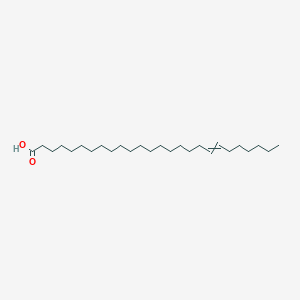![molecular formula C14H18 B14602527 (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene is an organic compound characterized by its unique structure, which includes multiple double bonds and a tetrahydrobenzo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under specific conditions that promote the formation of the tetrahydrobenzo ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism by which (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]cyclooctene: Shares a similar ring structure but lacks the specific double bond configuration of (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzoannulene.
Lamellarins: Natural products with fused ring systems that exhibit various biological activities.
Uniqueness
What sets (5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo8annulene apart is its specific double bond configuration and the presence of methyl groups, which contribute to its unique chemical and physical properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H18 |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene |
InChI |
InChI=1S/C14H18/c1-11-7-9-13-5-3-4-6-14(13)10-8-12(11)2/h7-10H,3-6H2,1-2H3/b9-7-,10-8-,11-7?,12-8?,12-11-,13-9?,14-10? |
Clave InChI |
UUPDONBPUGQTJT-AUFBQZCMSA-N |
SMILES isomérico |
C/C/1=C(/C=C\C2=C(/C=C1)CCCC2)\C |
SMILES canónico |
CC1=C(C=CC2=C(CCCC2)C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)



![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)

![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)

